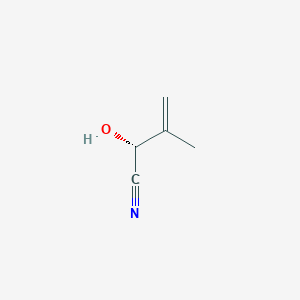

(2r)-2-Hydroxy-3-methylbut-3-enenitrile

Description

(2R)-2-Hydroxy-3-methylbut-3-enenitrile is a chiral nitrile derivative characterized by a hydroxyl group at the second carbon and a methyl-substituted double bond at the third position. Its stereochemistry (R-configuration) and functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No. |

147600-17-7 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-methylbut-3-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |

InChI Key |

WKRMIWMWBWPVQH-YFKPBYRVSA-N |

SMILES |

CC(=C)C(C#N)O |

Isomeric SMILES |

CC(=C)[C@H](C#N)O |

Canonical SMILES |

CC(=C)C(C#N)O |

Synonyms |

(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefmepidium chloride is synthesized through a series of chemical reactions starting from cephalosporin C. The process involves the acylation of the 7-amino group of cephalosporin C with specific acylating agents under controlled conditions . The reaction conditions typically include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of cefmepidium chloride involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification to introduce the desired functional groups. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cefmepidium chloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cefmepidium chloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.

Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.

Industry: Utilized in the production of other cephalosporin antibiotics and related compounds.

Mechanism of Action

Cefmepidium chloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately, cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Below is an analysis of compounds referenced in the evidence that share partial functional similarities:

2.1 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: A branched ether-alcohol with a phenolic group and polyether chain.

- Key Differences: Lacks nitrile (-CN) and α-hydroxyl groups critical to (2R)-2-Hydroxy-3-methylbut-3-enenitrile. Higher molecular weight (CAS 9036-19-5) due to the bulky tetramethylbutyl and phenoxyethoxy groups.

- Applications : Likely used as a surfactant or stabilizer, differing from the synthetic utility of nitriles .

2.2 (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine

- Structure : A chiral diamine with two phenyl groups and ethanediamine backbone.

- Key Differences: Contains amine (-NH2) instead of nitrile (-CN) and hydroxyl (-OH) groups.

2.3 Carbon Dioxide (CO₂)

- Relevance : Mentioned in fire-fighting contexts.

- Key Differences: Inorganic gas vs.

Critical Data Gaps and Limitations

- Absence of Target Compound Data : The evidence lacks physicochemical properties (e.g., boiling point, solubility), spectral data, or synthetic routes for (2R)-2-Hydroxy-3-methylbut-3-enenitrile.

- Regulatory and Safety Information : While (1R,2R)-1,2-Diphenyl-1,2-ethanediamine has detailed hazard classifications (e.g., OSHA 2012 standards), analogous data for the nitrile derivative are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.